Azido-PEG12-NHS ester
Description
Significance of Heterobifunctional Linkers in Contemporary Bioconjugation
Bioconjugation is the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. sigmaaldrich.com The reagents used to achieve this are called crosslinkers. Crosslinkers can be broadly categorized as homobifunctional or heterobifunctional. gbiosciences.comthermofisher.com Homobifunctional linkers possess two identical reactive groups, which can be useful for creating polymers or for capturing a general snapshot of protein interactions. gbiosciences.com
However, heterobifunctional linkers, which have two different reactive groups at their ends, offer a significant advantage in control and specificity. gbiosciences.comchemscene.com This dual-reactivity allows for sequential, two-step conjugations. thermofisher.com A researcher can first react one end of the linker with a specific functional group on one molecule, purify the resulting intermediate, and then introduce a second molecule to react with the other end of the linker. thermofisher.com This stepwise approach is crucial for minimizing undesirable side reactions, such as self-conjugation or polymerization, which can occur with single-step methods. gbiosciences.comchemscene.com
The versatility of heterobifunctional linkers has made them indispensable in numerous applications, including:
Antibody-Drug Conjugates (ADCs): Linking potent drug molecules to monoclonal antibodies for targeted cancer therapy. sigmaaldrich.com
PROTACs (Proteolysis-Targeting Chimeras): Creating molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation. medchemexpress.combiochempeg.com
Diagnostic Imaging: Attaching imaging agents or probes to targeting molecules like antibodies to visualize specific cells or tissues. koreascience.kraxispharm.com
Protein Interaction Studies: Identifying and mapping the relationships between neighboring proteins within a cell. gbiosciences.com
The incorporation of a Polyethylene Glycol (PEG) chain as the spacer arm in these linkers further enhances their utility. thermofisher.com The PEG spacer is hydrophilic, non-immunogenic, and biocompatible, which helps to increase the water solubility of the final conjugate, reduce aggregation, and prolong its circulation time in the body. thermofisher.comsigmaaldrich.com
Overview of Azido-PEG12-NHS Ester as a Versatile Molecular Tool
This compound is a prime example of a modern heterobifunctional crosslinker that leverages these principles for maximum efficiency and versatility. chemicalbook.comcd-bioparticles.net Its structure consists of three key components:
An N-hydroxysuccinimide (NHS) Ester Group: This is a highly reactive group that specifically and efficiently targets primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. chemicalbook.combroadpharm.com The reaction forms a stable and permanent amide bond.
An Azide (B81097) Group (-N3): Located at the opposite end of the molecule, the azide group is a key component for "click chemistry." medchemexpress.comsigmaaldrich.com This group remains inert until it is exposed to a molecule containing a specific reaction partner, most commonly an alkyne. chemicalbook.com The reaction, which can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in strain-promoted reactions (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN, forms a highly stable triazole linkage. medchemexpress.comchemicalbook.comcd-bioparticles.net
A 12-Unit Polyethylene Glycol (PEG) Spacer: The central chain is composed of twelve repeating ethylene (B1197577) glycol units. This hydrophilic spacer confers increased water solubility to the molecule and any conjugate it forms. cd-bioparticles.netmedkoo.com It also provides a flexible, defined-length spacer arm (approximately 47.2 Å) that separates the two conjugated molecules, which can be critical for maintaining their proper function. sigmaaldrich.com
This distinct architecture allows a researcher to first label a protein or other amine-containing molecule via the NHS ester, and then, in a separate step, "click" the azide-modified molecule to another molecule bearing an alkyne group. This controlled, two-step process makes this compound a powerful tool for constructing complex bioconjugates for targeted drug delivery, diagnostic development, and fundamental biological research. axispharm.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₅₆N₄O₁₆ | sigmaaldrich.comchemscene.com |
| Molecular Weight | 740.79 g/mol | sigmaaldrich.comchemscene.com |
| Spacer Arm Length | ~47.2 Å | sigmaaldrich.com |
| Appearance | Solid or viscous liquid | sigmaaldrich.com |
| Reactivity Group 1 | N-hydroxysuccinimide (NHS) Ester (Amine-reactive) | chemicalbook.combroadpharm.com |
| Reactivity Group 2 | Azide (Alkyne-reactive via Click Chemistry) | medchemexpress.comchemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactive Group Chemistry and Mechanistic Principles in Bioconjugation
N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines
NHS esters are among the most widely used reagents for modifying primary amine groups (-NH2), such as those found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues. creative-proteomics.comnih.gov This reactivity is favored for its efficiency and the stability of the resulting bond. glenresearch.com
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.comnih.gov The process is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the ester. glenresearch.comnih.gov This attack forms a transient, high-energy tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, eliminating the N-hydroxysuccinimide (NHS) group, which is a good leaving group. creative-proteomics.comglenresearch.com The final product is a highly stable and irreversible amide bond linking the target molecule to the PEG chain. glenresearch.com
The efficiency of NHS ester conjugation is highly dependent on the reaction environment. Key factors include pH, solvent, temperature, and the concentration of reactants. thermofisher.comnih.gov
In aqueous environments , the primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. thermofisher.comnih.gov The rate of hydrolysis is significantly influenced by pH; it increases as the pH becomes more alkaline. thermofisher.com For instance, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to just minutes at pH 8.6. thermofisher.com Optimal conjugation is typically achieved in buffers with a pH range of 7.2 to 8.5, which provides a balance between having a sufficient concentration of deprotonated, nucleophilic primary amines and minimizing the rate of hydrolysis. thermofisher.comrsc.org Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com
In organic environments , such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the competing hydrolysis reaction is eliminated, often leading to higher modification efficiencies. covachem.com For this reason, water-insoluble NHS ester reagents are first dissolved in an organic solvent before being added to the aqueous reaction mixture containing the target biomolecule. thermofisher.comcovachem.com Sulfo-NHS esters, which are water-soluble, can be used to reduce or eliminate the need for organic solvents, which can be beneficial when working with sensitive proteins. creative-proteomics.com
Table 1: Factors Influencing NHS Ester Reaction Kinetics
| Parameter | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Optimal Conditions for Bioconjugation |
|---|---|---|---|
| pH | Rate increases with pH as more amines are deprotonated and nucleophilic. nih.gov | Rate increases significantly with pH. thermofisher.com | pH 7.2 - 8.5 provides a compromise between amine reactivity and ester stability. thermofisher.com |
| Temperature | Reaction rate increases with temperature. | Hydrolysis rate also increases with temperature. thermofisher.com | 4°C to room temperature (25°C), with reaction time adjusted accordingly. thermofisher.com |
| Solvent | Anhydrous organic solvents (DMSO, DMF) prevent hydrolysis and can lead to higher yields. covachem.com | Negligible in anhydrous organic solvents; significant in aqueous buffers. covachem.com | Use of minimal amounts of organic solvent to dissolve the linker before adding to aqueous buffer, or use of water-soluble Sulfo-NHS esters. creative-proteomics.comthermofisher.com |
| Buffer | Non-amine-containing buffers (phosphate, bicarbonate, borate (B1201080), HEPES) are required. thermofisher.com | Buffer composition can influence hydrolysis rates. | Phosphate, carbonate-bicarbonate, HEPES, or borate buffers. thermofisher.com |
| Concentration | Higher concentration of amine-containing molecule favors aminolysis over hydrolysis. thermofisher.com | Hydrolysis is pseudo-first-order with respect to the ester. | Higher biomolecule concentration is generally better. glenresearch.com |
Amide Bond Formation Mechanisms
Azide (B81097) Group Reactivity in Bioorthogonal Click Chemistry
The azide group (N₃) is chemically stable and largely unreactive towards biological functional groups, making it an ideal handle for bioorthogonal chemistry. medchemexpress.com Its primary reactivity is harnessed in cycloaddition reactions with alkynes, a cornerstone of "click chemistry." organic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, and exceptional specificity. organic-chemistry.org The reaction is typically insensitive to aqueous conditions and a wide pH range (4 to 12). organic-chemistry.org
The mechanism involves the coordination of the copper(I) catalyst to the terminal alkyne, which significantly increases the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate. nih.govnih.gov The azide then coordinates to the copper center, and a stepwise process leads to the formation of a six-membered copper-containing ring, which then rearranges to the stable triazole product, regenerating the catalyst. organic-chemistry.orgnih.gov The use of a reducing agent like sodium ascorbate (B8700270) is often required to maintain copper in its active Cu(I) oxidation state. nih.gov
To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction is a bioorthogonal ligation that does not require a metal catalyst. broadpharm.com Instead, it utilizes cyclooctynes, which are alkynes incorporated into an eight-membered ring. The significant ring strain of these molecules makes them highly reactive towards azides. researchgate.net
Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). broadpharm.commedchemexpress.com The reaction proceeds via a [3+2] dipolar cycloaddition mechanism, where the azide reacts directly with the strained alkyne to form a stable triazole linkage. broadpharm.combroadpharm.com DBCO is known for its very high reaction rate with azides. lumiprobe.com SPAAC reactions are biocompatible and can be performed under physiological conditions, making them ideal for in vivo applications. nih.govbroadpharm.com
Table 2: Comparison of CuAAC and SPAAC Methodologies
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Azide + Terminal Alkyne | Azide + Cycloalkyne (e.g., DBCO, BCN) |
| Catalyst | Required : Copper(I) source (e.g., CuI, CuSO₄/ascorbate). organic-chemistry.org | Not required . nih.gov |
| Regioselectivity | Forms 1,4-disubstituted triazole exclusively. nih.gov | Forms a mixture of regioisomers, which are fused triazoles. |
| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction). organic-chemistry.org | Fast, but rate is dependent on the specific cycloalkyne used (DBCO is generally faster than BCN). researchgate.netlumiprobe.com |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. broadpharm.com | Highly biocompatible and suitable for in vivo studies. broadpharm.com |
| Applications | Organic synthesis, materials science, in vitro bioconjugation. nih.gov | Live-cell imaging, in vivo labeling, surface modification. nih.govnih.gov |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a valuable alternative to CuAAC, offering complementary regioselectivity. acs.org While CuAAC yields 1,4-disubstituted triazoles, RuAAC exclusively produces the 1,5-disubstituted regioisomer from terminal alkynes. organic-chemistry.orgnih.gov Furthermore, unlike CuAAC, RuAAC can also catalyze the reaction of internal alkynes to yield fully substituted triazoles. organic-chemistry.orgresearchgate.net
The proposed mechanism for RuAAC is distinct from that of CuAAC. It is believed to proceed through the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This intermediate then undergoes reductive elimination to release the 1,5-triazole product and regenerate the active ruthenium catalyst. organic-chemistry.orgnih.gov Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgorganic-chemistry.org
Staudinger Ligation for Covalent Amide Formation
The Staudinger ligation is a highly specific and efficient method for forming a stable amide bond between an azide and a phosphine (B1218219). numberanalytics.com This reaction, a modification of the classic Staudinger reaction discovered by Hermann Staudinger, has become a cornerstone of bioorthogonal chemistry due to its ability to proceed under mild, aqueous conditions without interfering with native biological processes. numberanalytics.comwikipedia.orgthermofisher.com
The mechanism begins with the reaction of a phosphine with the azide group of a molecule like Azido-PEG12-NHS ester. numberanalytics.com This initial step forms a phosphazide (B1677712) intermediate, which then rearranges to form an aza-ylide. thermofisher.comcatalysis.blog In the classic Staudinger reaction, this intermediate would be hydrolyzed to an amine and a phosphine oxide. wikipedia.org However, the Staudinger ligation cleverly employs a phosphine reagent engineered with an electrophilic trap, often an ortho-ester group. sigmaaldrich.com This trap intercepts the aza-ylide intermediate, leading to an intramolecular reaction that results in the formation of a stable amide bond, covalently linking the two molecules. sigmaaldrich.com
A key advantage of the Staudinger ligation is its bioorthogonality; neither azides nor phosphines are typically found in biological systems, ensuring that the reaction is highly selective and minimizes side reactions with other functional groups within a complex biological environment. thermofisher.com This chemoselectivity makes it an invaluable tool for applications such as labeling biomolecules in living cells. thermofisher.comsigmaaldrich.com
Role of Polyethylene Glycol (PEG) Spacer in Bioconjugate Design
Hydrophilicity and Aqueous Solubility Enhancement of Conjugates
A primary function of the PEG spacer is to increase the hydrophilicity and aqueous solubility of the bioconjugate. smolecule.cominterchim.com Many therapeutic proteins and other biomolecules, as well as the hydrophobic payloads often attached to them, have limited solubility in aqueous environments, which can lead to aggregation and reduced efficacy. rsc.orgsigmaaldrich.com
The ethylene (B1197577) oxide units of the PEG chain readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. chempep.comcheckrare.com This "stealth" effect not only improves solubility but also helps to prevent non-specific interactions with other molecules and surfaces. chempep.commdpi.com The enhanced solubility facilitates easier handling and formulation of bioconjugates and can lead to improved bioavailability. acs.orgump.edu.pl For instance, the PEG12 spacer, with its twelve repeating ethylene glycol units, provides a significant enhancement in the water solubility of the molecules it modifies. axispharm.comaxispharm.combroadpharm.com
Table 1: Impact of PEGylation on Bioconjugate Properties
| Property | Effect of PEGylation | Mechanism |
|---|---|---|
| Solubility | Increased | The hydrophilic PEG chain forms hydrogen bonds with water, improving solubility in aqueous solutions. chempep.comcheckrare.com |
| Stability | Increased | The PEG chain provides a protective shield, reducing degradation from enzymes and harsh conditions. mdpi.comresearchgate.net |
| Hydrodynamic Volume | Increased | The flexible and hydrated PEG chain occupies a large volume in solution, increasing the overall size of the conjugate. researchgate.netcreativepegworks.comrsc.org |
| Immunogenicity | Reduced | The PEG "stealth" effect can mask the bioconjugate from the immune system. chempep.comwikipedia.org |
Impact on Bioconjugate Stability and Hydrodynamic Volume
The presence of a PEG spacer significantly impacts both the stability and the hydrodynamic volume of a bioconjugate. ucl.ac.be PEGylation can protect the attached biomolecule from proteolytic degradation by sterically hindering the approach of enzymes. rsc.org This leads to increased stability and a longer circulation half-life in vivo. mdpi.comresearchgate.net For example, studies have shown that PEGylated proteins exhibit enhanced thermal and long-term stability. mdpi.comresearchgate.netscielo.br
Furthermore, the highly hydrated and flexible nature of the PEG chain results in a substantial increase in the hydrodynamic volume of the conjugate. researchgate.netcreativepegworks.comrsc.org This increased size is a key factor in reducing renal clearance, which further extends the circulation time of the bioconjugate in the body. wikipedia.orgresearchgate.net The apparent molecular weight of a PEGylated protein can be five to ten times higher than that of the non-PEGylated protein of the same nominal molecular weight. creativepegworks.com
Considerations for PEG Chain Length (PEG12) in Conjugation Efficiency
The length of the PEG chain is a critical parameter that can influence conjugation efficiency and the properties of the final bioconjugate. nih.gov While longer PEG chains can offer greater solubility and a more pronounced "stealth" effect, there is an optimal range for many applications. rsc.orgdovepress.com
The PEG12 spacer, with its defined length of twelve ethylene glycol units, offers a balance between providing sufficient hydrophilicity and steric spacing without being excessively long, which can sometimes hinder interactions with target receptors or enzymes. rsc.org Research has shown that intermediate-length PEG spacers, such as PEG8 and PEG12, can result in higher drug loading in antibody-drug conjugates compared to very short or very long PEG chains. rsc.org In some cases, a longer PEG linker has been shown to increase tumor accumulation of nanoparticles in vivo. dovepress.com The structure of the PEG linker, whether linear or branched, can also play a role in shielding hydrophobic payloads and influencing the therapeutic index. americanpharmaceuticalreview.com Therefore, the specific length of the PEG spacer, such as the twelve units in this compound, is a deliberate design choice to optimize the performance of the resulting bioconjugate for specific applications. chemexpress.com
Advanced Methodologies for Biomolecular Functionalization
Site-Specific Modification Strategies for Proteins and Peptides
Site-specific modification of proteins and peptides is essential for creating well-defined bioconjugates with preserved biological activity. Azido-PEG12-NHS ester provides a two-step strategy to achieve this.
The first step involves the reaction of the NHS ester group with primary amines present on the surface of proteins and peptides. creative-proteomics.com These primary amines are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain. thermofisher.com The NHS ester reacts with these nucleophilic amines via nucleophilic acyl substitution to form a stable and irreversible amide bond. creative-proteomics.comprecisepeg.com This reaction is highly efficient and proceeds under mild conditions, typically at a pH between 7.2 and 9. creative-proteomics.comthermofisher.com The accessibility of lysine residues and the N-terminus on the protein surface makes them ideal targets for modification without significantly altering the protein's structure and function. thermofisher.comaxispharm.com
The reaction between the NHS ester and a primary amine is pH-dependent. At a pH below 7, the amine groups are largely protonated, which reduces their nucleophilicity and slows down the reaction. lumiprobe.com Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester increases, which can compete with the desired amine reaction and lower the conjugation efficiency. precisepeg.comlumiprobe.com Therefore, maintaining an optimal pH range of 8.3-8.5 is crucial for successful labeling. precisepeg.comlumiprobe.com
Once the this compound is covalently attached to the protein or peptide via the amine-reactive NHS ester, the terminal azide (B81097) group is available for a second, highly specific reaction. This azide moiety is a key component for "click chemistry," a set of powerful, reliable, and selective reactions. broadpharm.com The most common type of click chemistry used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with a biomolecule that has been pre-functionalized with a terminal alkyne group. medchemexpress.comgenelink.com
Alternatively, the azide can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing strained cyclooctyne (B158145) derivatives like DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne). medchemexpress.comcd-bioparticles.netmedchemexpress.com SPAAC is particularly advantageous as it does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. acs.org This two-step approach allows for the modular and specific assembly of complex bioconjugates.
Amine-Reactive Conjugation to Lysine Residues and N-Termini
Functionalization of Oligonucleotides and Nucleic Acids
The utility of this compound extends to the modification of oligonucleotides and other nucleic acids. Amine-modified oligonucleotides, which have a primary amine incorporated at a specific position (e.g., the 5' or 3' terminus), can be readily labeled with this compound. cd-bioparticles.netbroadpharm.comglenresearch.com The NHS ester reacts with the incorporated amine to form a stable amide bond, thereby attaching the azido-PEG12 linker to the oligonucleotide. glenresearch.com
This initial functionalization introduces an azide group onto the oligonucleotide, which can then be used for subsequent click chemistry reactions. broadpharm.combiochempeg.com This allows for the attachment of various molecules, such as fluorescent dyes, quenchers, or other reporter groups, that have been modified to contain an alkyne group. lumiprobe.comgenelink.com This method provides a highly efficient and specific means of labeling nucleic acids for a wide range of applications in molecular biology and diagnostics. genelink.com The reaction conditions for labeling amine-modified oligonucleotides are similar to those for proteins, requiring a non-nucleophilic buffer with a pH between 7 and 9. glenresearch.com
Conjugation to Antibodies for Immunological Applications
This compound is a valuable tool for the construction of antibody-drug conjugates (ADCs) and other immunoconjugates. precisepeg.comaxispharm.com Antibodies, like other proteins, have numerous surface-exposed lysine residues that can be targeted by the NHS ester group of the linker. precisepeg.comrsc.org This allows for the stochastic attachment of the azido-PEG12 linker to the antibody. rsc.org While this method can result in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions, it is a straightforward and widely used approach. rsc.org
Following the attachment of the linker, the azide groups on the antibody can be used to conjugate alkyne-modified cytotoxic drugs, imaging agents, or other effector molecules via click chemistry. rsc.orgaxispharm.com The PEG spacer in the linker can help to improve the solubility and pharmacokinetic properties of the resulting ADC. axispharm.comaxispharm.com This two-step conjugation strategy is instrumental in developing targeted therapies and diagnostic agents for various diseases. axispharm.com
Optimization of Reaction Parameters for Diverse Biomolecules
The efficiency of bioconjugation reactions using this compound is influenced by several factors, including solvent selection and the concentration of reactants.
The choice of solvent is critical, particularly for the initial dissolution of the this compound, which may have limited solubility in aqueous buffers. windows.net Aprotic, water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to prepare a concentrated stock solution of the linker. lumiprobe.comwindows.net This stock solution is then added to the aqueous reaction buffer containing the biomolecule. It is important to use high-quality, amine-free DMF to prevent reaction of the NHS ester with dimethylamine (B145610) impurities. lumiprobe.com The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., less than 10%) to avoid denaturation of the biomolecule. windows.net
The concentration of the biomolecule also plays a significant role in the efficiency of the conjugation reaction. Higher protein concentrations generally lead to higher labeling efficiency. biotium.com For example, at a protein concentration of 2.5 mg/mL, the labeling efficiency can be around 35%, while at 1 mg/mL, it may drop to 20-30%. biotium.com The molar ratio of the this compound to the biomolecule is another key parameter that needs to be optimized to achieve the desired degree of labeling. thermofisher.com
Interactive Data Tables
Table 1: Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. precisepeg.comthermofisher.comlumiprobe.com |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C can offer more control. thermofisher.comthermofisher.com |
| Reaction Time | 30 minutes to several hours | Dependent on temperature and reactant concentrations. thermofisher.comthermofisher.com |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate (B1201080) | Must be free of primary amines (e.g., Tris). thermofisher.comlumiprobe.com |
Table 2: Solvents for this compound
| Solvent | Purpose | Considerations |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | Initial dissolution of the linker | Aprotic, water-miscible. lumiprobe.comwindows.net |
| DMF (Dimethylformamide) | Initial dissolution of the linker | Must be high-purity and amine-free. lumiprobe.comwindows.net |
| Aqueous Buffers | Reaction medium for bioconjugation | Final organic solvent concentration should be low. windows.net |
pH Considerations for Ester Hydrolysis and Amine Reactivity
The efficiency of conjugating this compound to a biomolecule is critically dependent on the pH of the reaction buffer. The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com This reaction is most efficient when the primary amine is in its unprotonated, nucleophilic state.
However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions. In this process, the ester reacts with water, rendering it inactive for conjugation. The rate of this hydrolysis is significantly influenced by pH; as the pH increases, the rate of hydrolysis accelerates dramatically. thermofisher.comrsc.orgresearchgate.net
Therefore, selecting the optimal pH is a balancing act: it must be high enough to ensure a sufficient concentration of deprotonated primary amines for efficient conjugation but low enough to minimize the premature hydrolysis of the this compound.
Low pH (<7.0): At acidic pH, primary amines are predominantly protonated (-NH3+), making them poor nucleophiles and significantly slowing down or preventing the conjugation reaction. lumiprobe.comwindows.net
Optimal pH (7.2-8.5): This range represents the most effective compromise. Most protocols recommend a pH between 7.2 and 8.5, with many studies identifying an optimal pH of 8.3-8.5 for achieving high yields. thermofisher.comlumiprobe.comwindows.net Common buffers used include phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer. thermofisher.comaxispharm.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.combroadpharm.com
Table 1: Effect of pH on NHS Ester Conjugation
| pH Range | Amine Group State | NHS Ester Hydrolysis Rate | Conjugation Efficiency | Recommended Buffers |
| < 7.0 | Mostly Protonated (-NH₃⁺) | Slow | Very Low | MES |
| 7.2 - 8.0 | Partially Deprotonated (-NH₂) | Moderate | Good | PBS, HEPES thermofisher.comconfluore.com |
| 8.0 - 8.5 | Mostly Deprotonated (-NH₂) | Increased | Optimal interchim.frlumiprobe.comwindows.net | Borate, Bicarbonate thermofisher.comtocris.com |
| > 8.6 | Deprotonated (-NH₂) | Very Rapid | Decreased due to hydrolysis thermofisher.comrsc.org | N/A |
Temperature and Incubation Time Protocols
The temperature and duration of the incubation period are critical variables that must be optimized to maximize the yield of the desired conjugate while minimizing potential damage to the biomolecule, such as protein denaturation. The choice of protocol often depends on the stability of the biomolecule and the desired degree of labeling.
Generally, reactions can be performed at room temperature (approximately 20-25°C) or at 4°C (on ice). broadpharm.comfishersci.com Lower temperatures are often preferred for sensitive proteins to maintain their structural integrity and biological activity. However, reactions at 4°C proceed more slowly and thus require significantly longer incubation times. fishersci.com
Room Temperature (RT) Incubation: A common approach involves incubating the reaction mixture for 30 minutes to 4 hours at room temperature. thermofisher.comwindows.netaxispharm.com Shorter incubation times (e.g., 60 minutes) are often sufficient for many applications. tocris.com
4°C (On Ice) Incubation: For temperature-sensitive proteins, performing the reaction on ice is a standard alternative. broadpharm.com This requires extending the incubation time, often to between 2 and 24 hours, or even overnight, to ensure the reaction proceeds to completion. windows.netfishersci.com
37°C Incubation: In some cases, a higher temperature of 37°C can be used to accelerate the reaction, with incubation times as short as 30 minutes. broadpharm.comwindows.net This is typically reserved for very stable biomolecules or when rapid conjugation is necessary. thermofisher.com
The optimal conditions depend on several factors, including the concentration of the protein and the crosslinker. For instance, for protein concentrations above 5 mg/mL, a 10-fold molar excess of the NHS ester reagent is often used, while for more dilute samples (<5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction efficiently. fishersci.com
Table 2: Example Incubation Protocols for NHS Ester Conjugation
| Temperature | Incubation Time | Typical Application Notes |
| 4°C / On Ice | 2 - 24 hours (or overnight) | Recommended for temperature-sensitive proteins to minimize denaturation. broadpharm.comfishersci.com |
| Room Temperature (~25°C) | 30 minutes - 4 hours | A standard protocol for many proteins, balancing reaction speed and stability. windows.nettocris.com |
| 37°C | 30 minutes - 2 hours | Used to increase reaction efficiency for stable molecules or when speed is critical. broadpharm.comwindows.net |
Post-Conjugation Purification and Characterization Techniques
Following the conjugation reaction, the mixture contains the desired Azido-PEG12-protein conjugate, as well as unreacted biomolecules, excess this compound, and reaction byproducts like hydrolyzed NHS ester and free N-hydroxysuccinimide. biosyn.com A purification step is essential to remove these contaminants, which could interfere with subsequent applications. The choice of purification method depends on the size differences between the components in the mixture.
Dialysis and Desalting Procedures for Unreacted Reagent Removal
Dialysis and desalting are effective and commonly used techniques for removing small molecules from solutions of much larger molecules like proteins. broadpharm.combiosyn.com Both methods rely on the principle of size exclusion using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
Dialysis: In this process, the reaction mixture is placed in a dialysis bag or cassette made of a semi-permeable membrane and submerged in a large volume of buffer. biosyn.com The MWCO of the membrane is chosen to be large enough to allow small molecules like the unreacted this compound (MW = 740.8 g/mol ) and NHS to pass through freely, but small enough to retain the much larger protein conjugate. broadpharm.comcreative-biolabs.com Through diffusion, the small molecules move from the high-concentration environment inside the bag to the low-concentration buffer outside, effectively purifying the conjugate. The external buffer is typically changed several times to ensure complete removal of contaminants. broadpharm.com
Desalting Columns: Desalting is a form of gel filtration chromatography that provides a much faster alternative to dialysis. The reaction mixture is passed through a column packed with a porous resin. broadpharm.com Larger molecules (the protein conjugate) are excluded from the pores and travel quickly through the column in the void volume, while smaller molecules (unreacted reagent and byproducts) enter the pores, extending their path and causing them to elute later. confluore.com This allows for a rapid group separation, efficiently exchanging the reaction buffer and removing low-molecular-weight contaminants. nih.gov
Gel Filtration and Size Exclusion Chromatography for Conjugate Isolation
While dialysis and desalting are excellent for removing small molecule impurities, they cannot separate the desired PEGylated conjugate from the unreacted native protein. For this, a higher-resolution size-based separation technique is required, such as gel filtration, also known as size exclusion chromatography (SEC). biosyn.comnih.gov
The process involves passing the sample through a column packed with a porous stationary phase. nih.gov
Larger molecules, such as the PEGylated protein conjugate, cannot enter the pores of the chromatography media and are therefore eluted first.
Slightly smaller molecules, like the unmodified protein, may be able to access some of the pores, leading to a longer retention time and later elution.
The smallest molecules, such as any remaining unreacted PEG linker, will access most of the pore volume and elute last.
This technique is highly effective for isolating the conjugate and can also be used to separate species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated proteins). phenomenex.comwaters.com The combination of SEC with detectors for UV absorbance and refractive index can provide detailed characterization of the conjugate, including its size, purity, and the ratio of protein to PEG. wyatt.comresearchgate.net
Applications in Targeted Therapeutic Modalities
Drug Delivery System Development
Azido-PEG12-NHS ester is extensively utilized in the design and construction of sophisticated drug delivery systems. Its unique architecture allows for the covalent linkage of therapeutic payloads and targeting moieties to various drug carriers, enhancing their efficacy and pharmacokinetic profiles.
The functionalization of nanoparticles and other drug carriers is a key application of this compound. The NHS ester group readily reacts with primary amines (–NH2) present on the surface of carriers or on proteins and peptides, forming stable amide bonds. thermofisher.comglenresearch.com This reaction is pH-dependent, typically performed in buffers with a pH of 7.2-8.5. thermofisher.comlumiprobe.com
Once the carrier is functionalized with the linker, the exposed azide (B81097) group serves as a handle for "click chemistry." axispharm.com This allows for the highly efficient and specific attachment of targeting ligands, such as antibodies or peptides that bear a compatible alkyne group (e.g., DBCO, BCN), via a stable triazole linkage. medchemexpress.comcd-bioparticles.netbroadpharm.com This dual-reaction capability enables the precise, covalent attachment of biomolecules to drug delivery platforms. axispharm.com
A notable research example involves the functionalization of gold nanoparticles (AuNPs) for improved tumor accumulation. In one study, the enzyme collagenase was first modified with this compound. The NHS ester reacted with lysine (B10760008) residues on the enzyme. This "azide-collagenase" was then "clicked" onto AuNPs that had been surface-functionalized with dibenzocyclooctyne (DBCO), a strained alkyne. nih.gov This strategy demonstrates how the linker can be used to attach a biological agent to a nanoparticle carrier. The study found that modifying collagenase with the linker, even at high molar ratios, did not compromise its enzymatic activity, a critical factor for therapeutic applications. nih.gov
| Molar Ratio (Azido-PEG12-NHS : Collagenase) | Relative Collagenase Activity (%) |
|---|---|
| 0:1 (Control) | 100 |
| 5:1 | ~100 |
| 10:1 | ~100 |
| 20:1 | ~100 |
| 25:1 | ~100 |
| 50:1 | ~100 |
The incorporation of the PEG chain is a widely recognized strategy, known as PEGylation, for improving the pharmacokinetic properties of therapeutic molecules. wikipedia.org The covalent attachment of the this compound linker to a drug or carrier increases its hydrodynamic volume. wikipedia.orgsigmaaldrich.com This increased size helps to reduce renal clearance, thereby prolonging the conjugate's circulation time in the bloodstream. biochempeg.comnih.govbroadpharm.com
Furthermore, the hydrophilic PEG chain can create a "stealth" effect, shielding the conjugated therapeutic from the host's immune system and reducing degradation by metabolic enzymes. ucl.ac.bepreprints.orgresearchgate.net This enhanced stability and prolonged circulation can lead to improved bioavailability and greater accumulation at the target site. preprints.orgkoreascience.kr For instance, studies on peptide-drug conjugates (PDCs) have shown that conjugation to PEG-coated nanoparticles can dramatically increase their circulation half-life. Similarly, research on an albumin-binding nanobody demonstrated that its conjugation to a payload via a PEG linker significantly extended its blood circulation and enhanced tumor accumulation. nih.goviris-biotech.de
A primary goal of targeted therapy is to deliver cytotoxic agents directly to diseased cells while sparing healthy tissues. This compound facilitates this by acting as a bridge to connect a potent therapeutic to a specific targeting ligand. axispharm.combiochempeg.com This is the foundational principle behind antibody-drug conjugates (ADCs), where a highly specific monoclonal antibody guides a cytotoxic drug to cancer cells. sinopeg.com
The linker's role is to ensure the drug remains securely attached to the antibody while in circulation, preventing premature release and subsequent damage to healthy cells. sinopeg.com The azide functionality of this compound allows for the precise, bio-orthogonal conjugation of targeting moieties that have been engineered to contain an alkyne group. precisepeg.com This directed delivery ensures that the therapeutic agent exerts its effect primarily at the intended site, which can significantly minimize systemic toxicity and off-target effects. axispharm.comkoreascience.kr
Enhanced Circulation Time and Bioavailability of Conjugated Therapeutics
Targeted Protein Degradation (PROTACs) Research
In the innovative field of targeted protein degradation, this compound has emerged as a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.com this compound is frequently used as a PEG-based linker in the synthesis of these molecules. medchemexpress.combiorbyt.comglpbio.comtargetmol.com
Its bifunctional nature is ideal for the stepwise or modular construction of PROTACs. medchemexpress.combroadpharm.com For example, a ligand for the target protein containing a primary amine can be reacted with the NHS ester end of the linker. The resulting conjugate, now bearing a terminal azide, can then be "clicked" to the E3 ligase ligand, which has been modified with an alkyne group. This modular approach allows for the systematic assembly of PROTAC molecules. precisepeg.comwisc.edu
The linker is a critical determinant of a PROTAC's efficacy, as its composition, length, and attachment points dictate the geometry and stability of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation. precisepeg.combiochempeg.com The design of the ligand-linker conjugate is therefore governed by several key principles where this compound offers distinct advantages.
Defined Length and Flexibility: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet not so long that it leads to an unproductive ternary complex. biochempeg.com this compound provides a monodisperse PEG spacer with a defined length (approximately 47.2 Å), offering precise control over this critical parameter. sigmaaldrich.combroadpharm.com The flexibility of the PEG chain can also aid in achieving the optimal orientation for ubiquitination.
Hydrophilicity and Solubility: The PEG12 chain is hydrophilic, which improves the aqueous solubility of the entire PROTAC molecule. sigmaaldrich.combiochempeg.com This is a crucial property, as many small molecule ligands used in PROTACs are hydrophobic, and poor solubility can hinder biological activity.
Modular Synthesis: The dual reactivity of the linker enables a modular approach to PROTAC library synthesis. precisepeg.com By having a common intermediate (e.g., a target ligand conjugated to this compound), researchers can rapidly generate a variety of PROTAC candidates by clicking them to different alkyne-modified E3 ligase ligands. This high-throughput approach is essential for screening and optimizing PROTACs for specific targets. wisc.edu
| Component | Function in PROTAC Design | Relevant Principle |
|---|---|---|
| NHS Ester Group | Reacts with primary amines on a target protein ligand or E3 ligase ligand to form a stable amide bond. thermofisher.com | Enables initial, stable conjugation as the first step in a modular synthesis pathway. precisepeg.com |
| PEG12 Spacer | Provides a flexible, hydrophilic spacer of a precise length (47.2 Å). sigmaaldrich.com | Optimizes ternary complex geometry, prevents steric clash, and enhances overall solubility of the PROTAC. biochempeg.com |
| Azide Group | Reacts with alkyne-modified ligands via "click chemistry" to complete the PROTAC structure. medchemexpress.combroadpharm.com | Allows for highly efficient, bio-orthogonal final conjugation, facilitating rapid library synthesis for screening. wisc.edu |
Antibody-Drug Conjugates (ADCs) Engineering
Linker Technology in ADC Design
Linker technology is a cornerstone of ADC development, as the linker's properties directly affect the stability, solubility, pharmacokinetics, and efficacy of the conjugate. biochempeg.com Linkers are broadly categorized as cleavable or non-cleavable. this compound is considered a non-cleavable linker, meaning the bond it forms is designed to remain intact in the bloodstream. creative-biolabs.com The payload is typically released only after the entire ADC is internalized by the target cancer cell and the antibody component is degraded within the cell's lysosomes.
The use of PEG-based linkers is a strategic approach to address some of the challenges in ADC design, particularly the inherent hydrophobicity of many cytotoxic payloads. researchgate.net By incorporating a hydrophilic PEG chain, the linker can improve the water solubility of the entire ADC construct. labinsights.nl This is crucial, as high drug-to-antibody ratios (DARs) can otherwise lead to aggregation and rapid clearance from circulation. labinsights.nl The PEG linker acts as a flexible, water-soluble spacer, effectively "shielding" the hydrophobic drug. labinsights.nlsigmaaldrich.com This allows for the attachment of a higher number of drug molecules per antibody without compromising the ADC's physical stability. labinsights.nl
Impact on ADC Stability and Efficacy
The integration of a PEG linker like this compound significantly impacts the stability and efficacy of an ADC. researchgate.net The improved hydrophilicity and solubility imparted by the PEG chain help prevent ADC aggregation, a major issue that can lead to reduced efficacy and potential immunogenicity. labinsights.nlresearchgate.net
Key impacts on ADC properties include:
Improved Pharmacokinetics: The PEG chain increases the hydrodynamic size of the ADC, which slows its clearance from the body, primarily by reducing renal filtration. labinsights.nlwikipedia.org This prolonged circulation half-life allows more of the ADC to reach the tumor site. labinsights.nl Studies have shown a strong relationship between PEG length and drug exposure, with longer PEG chains (such as 8, 12, and 24 units) leading to slower plasma clearance compared to ADCs with no or shorter PEGs. sigmaaldrich.com
Reduced Immunogenicity: PEGylation can "mask" the ADC from the host's immune system. wikipedia.org By shielding potential epitopes on the payload or the linker itself, PEG linkers can reduce the risk of an immune response against the conjugate. labinsights.nl
Enhanced Stability: The linker's design is crucial for maintaining the connection between the antibody and payload in systemic circulation, preventing premature drug release that could harm healthy tissues. biochempeg.com Research on ADCs with varying PEG linker configurations has shown that the specific design, such as using pendant 12-unit PEG chains, can significantly improve the physical and chemical stability of the conjugate under thermal stress compared to conventional linear PEG linkers. researchgate.net
| Feature | Impact of this compound Linker | Source |
| Solubility | Increases water solubility of the ADC, especially with hydrophobic payloads. | labinsights.nl |
| Stability | Prevents aggregation and provides a stable, non-cleavable linkage. | labinsights.nlcreative-biolabs.comresearchgate.net |
| Pharmacokinetics | Prolongs circulation half-life by increasing hydrodynamic size. | labinsights.nlsigmaaldrich.com |
| Immunogenicity | Reduces potential for an immune response by shielding the conjugate. | labinsights.nlwikipedia.org |
| Drug Loading (DAR) | Enables higher drug-to-antibody ratios without compromising solubility. | labinsights.nl |
Development of Molecular Imaging Probes
Beyond therapeutics, this compound is valuable in the development of molecular imaging probes for diagnostic purposes. axispharm.commedkoo.com These probes are designed to specifically bind to biomarkers of disease, allowing for visualization and diagnosis. The principles of bioconjugation used in ADCs are directly applicable here, where the cytotoxic payload is replaced with an imaging agent, such as a fluorescent dye.
Bioconjugation for Diagnostic Imaging Agents
This compound serves as a versatile crosslinker for creating diagnostic imaging agents. axispharm.com The process involves using the linker to connect a targeting moiety (like an antibody or peptide) to a reporter molecule (e.g., a fluorescent dye or a chelator for a radionuclide). axispharm.com
The conjugation strategy is straightforward:
The NHS ester end of the linker reacts with primary amines on the targeting protein or peptide, forming a stable covalent bond. cd-bioparticles.netsigmaaldrich.com
The azide end is then available for a click chemistry reaction with an alkyne-functionalized imaging agent. cd-bioparticles.netmedchemexpress.com
The inclusion of the hydrophilic 12-unit PEG spacer is beneficial for imaging probes, as it enhances their solubility in aqueous media and reduces non-specific binding, which can otherwise lead to high background signals and poor image quality. cd-bioparticles.netsigmaaldrich.com For example, research has demonstrated the use of azido-PEG-NHS esters to label antibodies for enhanced fluorescence imaging of tumor markers, resulting in significantly improved signal intensity compared to conventional methods. In a 2024 study, this compound was specifically used to create a dual-antibody fluorescent nanodiamond conjugate for targeting myeloid-derived suppressor cells, highlighting its role in advanced imaging applications. broadpharm.com
Vaccine Development and Adjuvant Design
The precise chemical architecture of this compound also finds application in modern vaccine development and the rational design of vaccine adjuvants. researchgate.netuchicago.edu Adjuvants are substances that enhance the body's immune response to an antigen, leading to a more potent and durable immunity. uchicago.edu
Integration into Immunological Formulations
PEG linkers are used in various immunological formulations to improve stability, reduce immunogenicity of the carrier, and control the spatial arrangement of components. wikipedia.orgfrontiersin.org In the context of COVID-19, PEGylated lipids became widely known as essential components of the lipid nanoparticle (LNP) delivery systems for mRNA vaccines, where they stabilize the particles and prolong their circulation time. lbiosystems.co.krbroadpharm.comwikipedia.org
In adjuvant design, PEG linkers like PEG12 are used to synthesize multi-component immunostimulants. Researchers have created single-molecule adjuvants by connecting two different Pattern Recognition Receptor (PRR) agonists with PEG linkers of varying lengths (including PEG6, PEG12, and PEG24). uchicago.edu The PEG chain acts as a flexible spacer, and studies have shown that the immunogenicity of these constructs is dependent on the linker length, demonstrating that the PEG chain is not just a passive connector but an important modulator of the immune response. uchicago.edu The ability to precisely control the linker length, as offered by monodisperse reagents like this compound, is therefore critical for optimizing the efficacy of these next-generation synthetic adjuvants. uchicago.edu
Innovations in Biomaterial and Surface Science
Surface Functionalization of Polymeric Materials and Scaffolds
The ability to tailor the surface properties of polymeric materials is critical for their application in the biomedical field. Azido-PEG12-NHS ester has emerged as a powerful tool for this purpose, enabling the precise introduction of desired functionalities onto otherwise inert or non-specific surfaces. The process typically involves an initial reaction between the NHS ester and primary amine groups present on a polymer surface, covalently linking the Azido-PEG12 moiety. This initial step transforms the surface, presenting azide (B81097) groups that are ready for subsequent modification via click chemistry. researchgate.netbiochempeg.com
Covalent Immobilization of Biomolecules onto Surfaces
The dual reactivity of this compound is particularly advantageous for the covalent immobilization of biomolecules onto a wide range of substrates. nih.gov The process begins with the NHS ester end of the molecule reacting with primary amines on a surface, forming a stable amide bond. thermofisher.com This initial step creates a surface decorated with azide groups, ready for the second step. In this subsequent stage, biomolecules that have been modified to contain a reactive partner for the azide, such as an alkyne (e.g., DBCO, BCN), can be "clicked" onto the surface. cd-bioparticles.netbroadpharm.com This yields a stable triazole linkage, securely tethering the biomolecule. cd-bioparticles.net
A notable application of this strategy is the surface modification of expanded polytetrafluoroethylene (ePTFE), a material commonly used for vascular grafts but known for its chemical inertness. nih.gov In one study, the surface of ePTFE was first treated to introduce primary amine groups. researchgate.net this compound was then used to conjugate an azide-containing PEG linker to these amines. Finally, a peptide (LXW7) modified with a dibenzocyclooctyne (DBCO) group was covalently attached to the azide-functionalized surface via copper-free click chemistry. researchgate.net This multi-step approach successfully transformed the bio-inert ePTFE into a bio-instructive material designed to suppress thrombosis and intimal hyperplasia. researchgate.netbroadpharm.com
The versatility of this method allows for the immobilization of various biomolecules, including proteins, peptides, and oligonucleotides, onto different polymeric materials. cd-bioparticles.netbroadpharm.combiochempeg.com The hydrophilic PEG spacer plays a crucial role by increasing the water solubility of the linker and extending the attached biomolecule away from the surface, which can help to minimize steric hindrance and maintain the biomolecule's native conformation and activity. cd-bioparticles.netbiochempeg.com
Applications in Tissue Engineering and Regenerative Medicine
In tissue engineering, creating scaffolds that mimic the natural extracellular matrix (ECM) is essential for guiding cell behavior and promoting tissue regeneration. Azido-PEG-NHS esters are instrumental in the functionalization of such scaffolds. alfa-chemistry.com Natural polymers like collagen are widely used for scaffolds but often require modification to enhance their mechanical properties or to introduce specific bioactive signals.
Research has demonstrated the use of Azido-PEG-NHS esters for modifying collagen hydrogels. acs.orgbiorxiv.org In these studies, the NHS ester group reacts with the primary amine groups on the lysine (B10760008) residues of the collagen protein. biorxiv.org This process conjugates the azide-PEG linker to the collagen backbone, creating a "clickable" hydrogel. This modified hydrogel can then be further crosslinked or functionalized by introducing molecules with alkyne groups, allowing for precise control over the scaffold's properties. acs.orggoogle.com For instance, this method can be used to attach cell-adhesion peptides (like RGD) or growth factors to the scaffold, thereby enhancing cell attachment and promoting tissue ingrowth. rsc.org
The table below summarizes research findings on the functionalization of collagen hydrogels using this chemistry.
| Research Focus | Biomaterial | Functionalization Agent | Key Outcome |
| Reinforcement of Hydrogels | Type I Collagen | Azido-PEG4-NHS ester & DBCO-PEG-DBCO | Creation of bioorthogonally crosslinked collagen hydrogels with tunable mechanical properties. acs.orgbiorxiv.org |
| Corneal Defect Repair | Type I Collagen & Hyaluronic Acid | Bifunctional PEG-NHS ester | Development of an in situ-forming hydrogel that adheres to corneal tissue and promotes wound healing. arvojournals.org |
| In Vitro 3D Co-culture | Collagen/PEG Hydrogel | 4-arm PEG-NHS ester | Fabrication of a bilayer hydrogel platform for studying cancer-associated fibroblasts. researchgate.net |
Engineering of Advanced Biomaterials
The engineering of advanced biomaterials involves creating materials with highly specific and controlled functionalities at the molecular level. This compound facilitates this by providing a reliable method for bioconjugation, which is the process of chemically linking two molecules where at least one is a biomolecule. biochempeg.com This capability is crucial for developing sophisticated drug delivery systems, sensitive diagnostic tools, and other biomedical devices.
Surface Modification of Nanoparticles for Biomedical Applications
Nanoparticles hold great promise for biomedical applications, particularly in targeted drug delivery and diagnostic imaging. axispharm.com However, their surfaces must often be modified to improve biocompatibility, prolong circulation time, and attach targeting ligands or therapeutic agents. This compound is an ideal reagent for this purpose. The hydrophilic PEG chain can help to shield the nanoparticle from the immune system, a process known as PEGylation, while the terminal functional groups allow for the attachment of various molecules. biochempeg.comaxispharm.com
One study detailed the functionalization of gold nanoparticles (AuNPs) with the enzyme collagenase. nih.gov The primary amines on the surface of the collagenase were first reacted with this compound to attach the azide-PEG linker. These azide-modified enzymes were then "clicked" onto DBCO-functionalized AuNPs. This strategy allowed for the creation of enzyme-coated nanoparticles while maintaining the enzymatic activity. nih.gov Such functionalized nanoparticles could potentially be used to degrade the dense collagen matrix of tumors, improving the penetration of other therapeutic agents.
The table below outlines the steps and findings of this nanoparticle functionalization study.
| Step | Procedure | Molar Ratio (Linker:Enzyme) | Key Finding |
| 1. Enzyme Modification | Collagenase was reacted with this compound. | 5:1 to 50:1 | A 20-fold excess of the linker provided efficient modification without significantly compromising enzyme activity. nih.gov |
| 2. Nanoparticle Conjugation | Azide-modified collagenase was attached to DBCO-functionalized gold nanoparticles via click chemistry. | - | Successful conjugation was confirmed, resulting in stable, enzyme-coated nanoparticles with a hydrodynamic diameter of ~25-27 nm. nih.gov |
| 3. Cytotoxicity Assay | The effect of the collagenase-coated AuNPs on human adenocarcinoma cells was assessed. | - | The functionalized nanoparticles showed no significant cytotoxicity. nih.gov |
Controlled Functionalization of Biosensors and Microarrays
The performance of biosensors and microarrays depends critically on the precise and stable immobilization of probe molecules (e.g., antibodies, nucleic acids) onto a sensor surface. nih.govresearchgate.net Azido-PEG-NHS esters provide a robust method for achieving this. The NHS ester can be used to anchor the linker to an amine-functionalized sensor surface, creating an azide-terminated monolayer. biochempeg.comresearchgate.net This "clickable" surface is then ready for the immobilization of alkyne-modified capture probes. rsc.org
This two-step approach offers several advantages for biosensor development. It allows for the creation of a well-ordered and oriented layer of probe molecules, which can enhance the sensitivity and specificity of the sensor. nih.govnih.gov The hydrophilic PEG spacer helps to prevent non-specific binding of other molecules from the sample to the sensor surface, reducing background noise and improving the signal-to-noise ratio. nih.gov This strategy has been applied to various sensor platforms, including those based on silicon photonics and gold surfaces, for the detection of a wide range of analytes. nih.govnih.gov For example, this chemistry is suitable for fabricating DNA microarrays and other multiplexed biosensors where spatial control over the immobilization of different probes is required. rsc.orgresearchgate.net
Emerging Research Frontiers and Future Directions
Expansion of the Click Chemistry Repertoire for Azido-PEG12-NHS Ester
The primary utility of the azide (B81097) group on this compound lies in its ability to participate in click chemistry reactions, which are prized for their high efficiency, specificity, and biocompatibility. precisepeg.com The two most prominent examples of click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage. medchemexpress.com It is highly efficient and has been a workhorse in bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). cd-bioparticles.netmedchemexpress.combroadpharm.com The inherent ring strain of these alkynes drives the reaction with the azide group, making SPAAC particularly suitable for applications in living systems. thermofisher.comnih.gov
The frontier in this area involves expanding the types of reactions the azide group can undergo, moving beyond the standard alkyne partners. Research is exploring other bioorthogonal reactions that could be adapted for use with azide-functionalized linkers, potentially offering different kinetics, stability, or reactivity under specific physiological conditions. The development of new strained alkynes and other azide-reactive partners continues to broaden the toolkit available to researchers, allowing for more complex and orthogonal labeling strategies where multiple, distinct chemical transformations can occur in the same biological environment without cross-reactivity.
Table 1: Comparison of Major Click Chemistry Reactions for this compound
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper (I)) | No medchemexpress.com |
| Biocompatibility | Catalyst toxicity can be a concern for live-cell applications. | Generally considered highly biocompatible for in vivo use. thermofisher.com |
| Reaction Speed | Typically very fast with catalyst. | Kinetics depend on the specific strained alkyne used. |
| Common Use | In vitro conjugation, surface modification, material science. axispharm.com | Live-cell imaging, in vivo conjugation, development of therapeutics. nih.gov |
Advanced Strategies for Multivalent and Multifunctional Conjugates
A significant area of development is the use of this compound to construct complex molecular architectures that are multivalent or multifunctional. Multivalency, the simultaneous binding of multiple ligands to a target, can dramatically increase binding affinity and specificity (avidity). nih.gov
One advanced strategy involves using this compound to link multiple copies of a targeting moiety, such as an antibody fragment, to a central scaffold. For instance, researchers have employed a chemical crosslinking strategy using azide- and multi-alkyne functionalized PEG linkers to create multivalent single-chain variable fragments (scFv) with enhanced tumor-binding affinity. nih.gov In a typical approach, a protein or nanoparticle scaffold with multiple primary amine groups can be functionalized with this compound. The resulting azide-coated scaffold can then be "clicked" with multiple copies of an alkyne-modified therapeutic agent, imaging probe, or targeting ligand.
Furthermore, the bifunctional nature of the linker allows for the creation of multifunctional conjugates. cd-bioparticles.net For example, an antibody can be reacted with this compound at its lysine (B10760008) residues. The newly installed azide groups can then be used to attach an imaging agent via SPAAC, while other sites on the antibody are used to carry a cytotoxic drug, creating a theranostic agent that can both visualize and treat a disease. The use of branched or multi-arm PEG derivatives represents a further evolution of this concept, allowing for an even higher density of functional molecules to be incorporated into a single construct.
Integration with High-Throughput Screening and Combinatorial Chemistry
Combinatorial chemistry aims to rapidly synthesize large libraries of diverse molecules, which can then be screened for biological activity using high-throughput screening (HTS) methods. uomustansiriyah.edu.iqjetir.org this compound is well-suited for integration into these platforms.
A key application is in the generation and screening of libraries against a specific biological target. For example, a target protein can be functionalized with this compound. Concurrently, a combinatorial library of small molecules or peptides can be synthesized on a solid support or in solution, with each compound bearing an alkyne handle. ijpsr.com The azide-functionalized protein can then be introduced to the library members in a high-throughput format (e.g., a microtiter plate), and the click reaction can be used to covalently link the protein to each library compound. uomustansiriyah.edu.iq This approach allows for the rapid identification of compounds that bind to the target protein, as the covalent linkage simplifies the detection and analysis of "hits." The hydrophilic PEG spacer helps to maintain the solubility and proper conformation of the protein during the screening process. thermofisher.com
Novel Applications in Synthetic Biology and Systems Biology
Synthetic biology involves the design and construction of new biological parts, devices, and systems. Systems biology aims to understand the complex interactions within biological systems. In both fields, the ability to precisely modify and track biological components is paramount. PEGylation is a known strategy for improving the stability and solubility of proteins, which can be crucial for the robust performance of engineered biological circuits. genscript.comprotocols.io
This compound serves as a powerful tool for these disciplines. Its bioorthogonal reactivity allows for the specific labeling of engineered proteins or cell-surface components within a complex cellular environment without interfering with native biological processes. thermofisher.com For example, a synthetic protein expressed in a cell could be designed with an accessible lysine residue, allowing it to be specifically tagged with this compound. The azide handle can then be used to attach a fluorescent probe for imaging, a handle for purification, or another protein to create a new functional assembly. This enables researchers to study the localization, dynamics, and interactions of their synthetic constructs in real-time and with high precision, providing critical data for understanding and optimizing biological systems.
Considerations for Scalable Synthesis and Industrial Translation
The transition of a laboratory reagent to an industrial-scale product requires robust, scalable, and cost-effective synthesis methods. rsc.orgresearchgate.net For this compound, this involves the production of a monodisperse PEG12 backbone, followed by the efficient and high-purity functionalization of its termini with azide and NHS ester groups.
The synthesis of discrete PEG linkers is more complex than that of polydisperse polymers. Methods like solid-phase synthesis, which allow for the stepwise addition of ethylene (B1197577) glycol units, have been developed to produce monodisperse PEGs on a larger scale. nih.gov Once the backbone is synthesized, converting the terminal hydroxyl groups to the desired functionalities presents further challenges. The introduction of the azide is often achieved via a mesylate or tosylate intermediate, followed by reaction with an azide salt. The NHS ester is typically formed by activating a terminal carboxylic acid.
For industrial translation, particularly for therapeutic applications like antibody-drug conjugates (ADCs), ensuring the purity and consistency of the final product is critical. creativepegworks.com This requires sophisticated purification techniques, such as high-performance liquid chromatography (HPLC), to remove any impurities or side-products from the synthesis. creativepegworks.com The instability of the NHS ester group, which is susceptible to hydrolysis, also necessitates careful handling and storage conditions to maintain its reactivity. precisepeg.com Overcoming these synthesis and purification challenges is essential for the widespread and commercially viable application of this compound and similar advanced linkers. genscript.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | Azido-dPEG®12-NHS ester |
| N-hydroxysuccinimide | NHS |
| Polyethylene glycol | PEG |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition | CuAAC |
| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC |
| Dibenzocyclooctyne | DBCO |
| Bicyclo[6.1.0]nonyne | BCN |
| Single-chain variable fragment | scFv |
| High-performance liquid chromatography | HPLC |
Q & A
Q. How to resolve discrepancies in conjugation efficiency reported across studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
